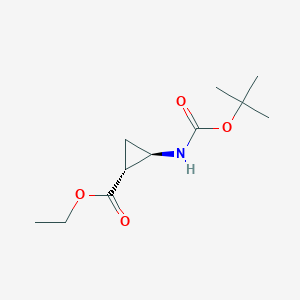![molecular formula C22H21FN4O2 B2751626 6-(4-Fluorophenyl)-2-{[1-(pyridine-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 1214495-71-2](/img/structure/B2751626.png)
6-(4-Fluorophenyl)-2-{[1-(pyridine-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(4-Fluorophenyl)-2-{[1-(pyridine-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C22H21FN4O2 and its molecular weight is 392.434. The purity is usually 95%.
BenchChem offers high-quality 6-(4-Fluorophenyl)-2-{[1-(pyridine-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-Fluorophenyl)-2-{[1-(pyridine-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Docking and Inhibitory Potential
A study involving crystal structure analysis, Hirshfeld surface analysis, and molecular docking highlighted the potential of pyridine derivatives, including those structurally related to the compound , as inhibitors of Nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is a key enzyme involved in cancer cell metabolism, suggesting that modifications on the pyridine structure could lead to potent anticancer agents. The study's findings indicate that such compounds can increase sensitivity to apoptosis in cancer cells and tumorspheres, showcasing their therapeutic potential in oncology (M. Venkateshan et al., 2019).
Anticonvulsant Properties
Research on the structural and electronic properties of anticonvulsant drugs that include substituted pyridazines, triazines, and pyrimidines demonstrates the relevance of piperidine and pyridine compounds in the development of new anticonvulsant therapies. The study provides insights into how the inclination of the phenyl ring and the delocalization of the piperidine nitrogen lone pair affect the molecule's pharmacological activity, underscoring the compound's potential application in epilepsy treatment (G. Georges et al., 1989).
Antimicrobial Activity
The synthesis and evaluation of novel spiro-piperidin-4-ones for antimicrobial activity against Mycobacterium tuberculosis highlight the compound's framework as a basis for developing new antibacterial agents. The study found that certain spiro-piperidin-4-one derivatives exhibited significant in vitro and in vivo activity, suggesting that modifications to the core structure could lead to potent antimycobacterial drugs (R. Kumar et al., 2008).
properties
IUPAC Name |
6-(4-fluorophenyl)-2-[[1-(pyridine-2-carbonyl)piperidin-4-yl]methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O2/c23-18-6-4-17(5-7-18)19-8-9-21(28)27(25-19)15-16-10-13-26(14-11-16)22(29)20-3-1-2-12-24-20/h1-9,12,16H,10-11,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVSXUZHZNUECRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)C(=O)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

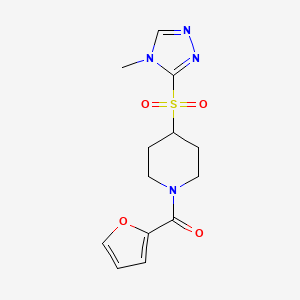
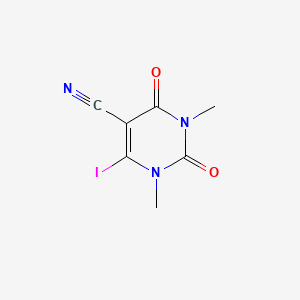

![(Z)-ethyl 2-(2-((4-oxo-4H-chromene-3-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/no-structure.png)
![N-(1-benzylpiperidin-4-yl)-7-chloro-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2751553.png)
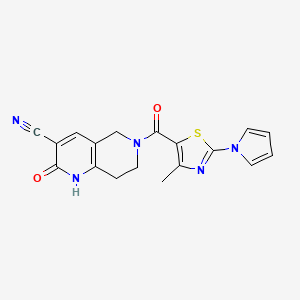
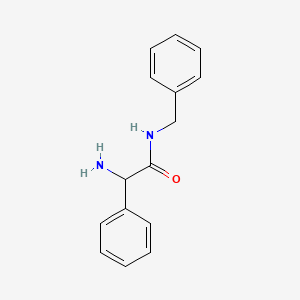
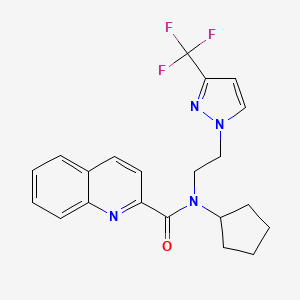
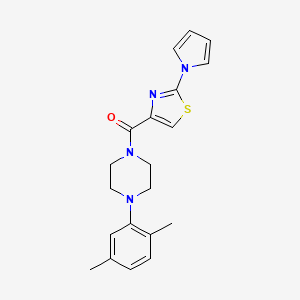
![4-[6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2751558.png)
![N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2751559.png)
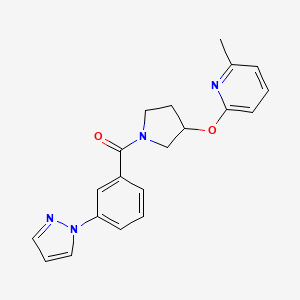
![2-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2751562.png)
